3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine” would likely involve a pyridazine ring with additional functional groups attached. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving pyridazine derivatives can vary widely depending on the specific compound and conditions. Some pyridazine derivatives have been studied for their reactivity in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine” would depend on its specific structure. Pyridazine derivatives can have a wide range of properties depending on their specific functional groups .Scientific Research Applications
Drug Discovery and Development
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity. These properties contribute to unique applications in molecular recognition, while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Molecular Recognition
The unique physicochemical properties of the pyridazine ring contribute to its applications in molecular recognition. This can be important in drug-target interactions .
Pharmacological Applications
Diazines, which include pyridazines, are reported to exhibit a wide range of pharmacological applications. These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, and antiaggressive activities .
Herbicidal Activity
Pyridazine derivatives have been synthesized and studied for their herbicidal activity .
Structural Element in Drug Design
The pyridazine ring can be used as a privileged structural element in drug design. It can be used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles .
Optimization of Drug Candidates
The inherent physicochemical properties of the pyridazine ring can be used to solve challenges associated with candidate optimization in drug discovery .
Mechanism of Action
The mechanism of action for a compound like “3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine” would depend on its specific biological targets. Some pyridazine derivatives have been studied for their potential as anti-tubercular agents , but the mechanism of action for this specific compound is not known without further study .
Safety and Hazards
Future Directions
The future directions for research on a compound like “3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine” would likely involve further studies on its synthesis, properties, and potential applications. Pyridazine derivatives are a promising area of research for their potential therapeutic applications .
properties
IUPAC Name |
3-pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-2-12(10-17-7-1)11-20-15-4-3-14(18-19-15)13-5-8-16-9-6-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAZCFDDYTYMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine |
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